molecular formula C16H10O5 B14640907 5-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate CAS No. 52869-26-8

5-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate

Cat. No.: B14640907
CAS No.: 52869-26-8
M. Wt: 282.25 g/mol
InChI Key: OZWMXTRPPLSEGI-UHFFFAOYSA-N
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Description

5-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are often used as dyes. This particular compound is characterized by its unique structure, which includes a hydroxy group and an acetate group attached to the anthraquinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate typically involves the reaction of 1-aminoanthraquinone with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can produce the compound in larger quantities with higher purity .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of anthracycline antibiotics.

    Industry: Utilized as a dye intermediate and in the production of pigments.

Mechanism of Action

The mechanism of action of 5-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process. It also inhibits topoisomerase enzymes, leading to DNA strand breaks and cell death. These actions make it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • 9,10-Dioxo-9,10-dihydroanthracen-1-yl acetate
  • 1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl acetate
  • 2-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate

Uniqueness

5-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

52869-26-8

Molecular Formula

C16H10O5

Molecular Weight

282.25 g/mol

IUPAC Name

(5-hydroxy-9,10-dioxoanthracen-1-yl) acetate

InChI

InChI=1S/C16H10O5/c1-8(17)21-12-7-3-5-10-14(12)16(20)9-4-2-6-11(18)13(9)15(10)19/h2-7,18H,1H3

InChI Key

OZWMXTRPPLSEGI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)O

Origin of Product

United States

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